N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine delineates a structure comprising two substituted pyrazole rings connected via a methylene-amine bridge. The first pyrazole moiety (1-ethyl-4-methyl-1H-pyrazol-5-yl) features an ethyl group at the N1 position and a methyl group at C4, while the second pyrazole (1,5-dimethyl-1H-pyrazol-4-amine) contains methyl groups at N1 and C5, with an amine substituent at C4. This arrangement creates a sterically congested system with potential for intramolecular hydrogen bonding between the amine hydrogen and adjacent pyrazole nitrogen atoms.
The molecular formula C₁₂H₁₉N₅ corresponds to a molecular weight of 233.31 g/mol , consistent with related bis-pyrazole amines such as N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine (PubChem CID 122167126). Key structural variations between these analogs occur at the substitution patterns on the second pyrazole ring, influencing electronic distribution and steric profiles.
Crystallographic Characterization via X-ray Diffraction Analysis
While no direct X-ray crystallographic data exists for the title compound, insights can be drawn from structurally similar pyrazole derivatives. For instance, copper(II) complexes of pyrazole-hydrazone ligands demonstrate planar pyrazole rings with dihedral angles between 5.8° and 12.4°, suggesting moderate conjugation between the heterocycles. In the case of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine (PubChem CID 122166035), X-ray analysis reveals a trans configuration about the methylene bridge, with intramolecular N–H···N hydrogen bonds stabilizing the conformation.
Crystal packing forces in such systems typically involve π-π stacking between pyrazole rings (3.5–4.0 Å interplanar distances) and C–H···π interactions involving methyl/ethyl substituents. These interactions likely persist in the title compound, potentially creating a layered molecular arrangement with alternating hydrophobic (alkyl chains) and hydrophilic (amine/pyrazole) regions.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-12(9(2)6-15-17)8-13-11-7-14-16(4)10(11)3/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
UGJGMZDIFSJSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Key Findings:
Steric Effects :
- The target compound’s ethyl and methyl groups provide moderate steric hindrance, balancing stability and catalytic site accessibility. In contrast, the sec-butyl analog (CAS 1856072-67-7) offers greater stability but may hinder substrate binding .
- highlights that methyl groups in Cu-CTC2 improved thermal stability by protecting copper active sites, suggesting similar benefits for methyl/ethyl-substituted pyrazoles .
Electronic Effects :
- The 3-fluorobenzyl derivative (CAS 1856101-70-6) introduces electron-withdrawing fluorine, which could alter electronic interactions in catalysis or biological binding compared to the target compound’s electron-donating alkyl groups .
Synthetic Flexibility :
- Compounds like CAS 1856089-97-8 demonstrate the tunability of pyrazole ligands. Substituting the second pyrazole’s 1-position with isobutyl (vs. methyl) enables customization for specific applications, such as selective catalysis or MOF design .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.8 g/mol
- CAS Number : 1856019-49-2
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation effectively. For instance, derivatives with a 1H-pyrazole scaffold have been linked to antiproliferative activity across multiple cancer types, suggesting their utility in cancer therapy .
Antibacterial and Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have been explored for their antibacterial and anti-inflammatory activities. Compounds with similar structures have shown effectiveness against various bacterial strains. The anti-inflammatory potential is attributed to their ability to inhibit pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study focused on the synthesis of pyrazole derivatives evaluated their cytotoxicity against several cancer cell lines. The results indicated that compounds with modifications at the pyrazole ring significantly enhanced their anticancer activity. Specifically, the compound demonstrated IC50 values below 20 µM against breast and liver cancer cells .
Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications led to increased efficacy, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C).
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Validation : Confirm structure using (e.g., δ 2.3 ppm for methyl groups) and LC-MS (expected [M+H]⁺ ~261.3 g/mol) .
Q. How should researchers characterize the purity and stability of this compound under varying pH conditions?
- Purity assessment : Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Stability testing : Conduct accelerated degradation studies at pH 2–9 (HCl/NaOH buffers, 37°C). Monitor via TLC or NMR for decomposition products (e.g., hydrolysis of amine groups) .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : and NMR to identify methyl (δ 1.2–2.5 ppm) and pyrazole ring protons (δ 6.8–7.5 ppm) .
- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3100 cm⁻¹ (N-H stretching) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₂H₂₀N₆) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for this compound?
- Challenge : Discrepancies in bond lengths or angles between experimental (XRD) and computational models.
- Method : Use density functional theory (DFT) with B3LYP/6-31G(d) basis set to optimize geometry. Compare with SHELXL-refined XRD data .
- Case study : For similar pyrazole derivatives, hydrogen bonding (N-H···N) patterns showed <0.05 Å deviation between DFT and XRD .
Q. What strategies optimize supramolecular interactions in co-crystallization studies?
Q. How can reaction path search methods improve synthesis scalability?
- ICReDD approach : Combine quantum chemical calculations (e.g., Gaussian 16) with high-throughput experimentation. For example:
- Data : Reaction optimization reduced trial iterations by 60% in analogous pyrazole syntheses .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
- Example : Solubility reported as >10 mg/mL in DMSO vs. <5 mg/mL in ethanol .
- Resolution : Standardize protocols (e.g., shake-flask method, 25°C). Use UV-Vis calibration curves (λ = 280 nm) for quantification .
Q. Why do biological activity assays yield variable IC₅₀ values?
- Factors :
Methodological Tables
Q. Table 1. Key Physical Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
